Product packaging for L-Alanine, 2-propynyl ester (9CI)(Cat. No.:CAS No. 121639-13-2)

L-Alanine, 2-propynyl ester (9CI)

Cat. No.: B568585
CAS No.: 121639-13-2
M. Wt: 127.143
InChI Key: BUWSVGDWXRLATH-YFKPBYRVSA-N
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Description

Significance of L-Alanine Derivatives as Chiral Building Blocks in Organic Synthesis

L-alanine is one of the twenty proteinogenic amino acids, meaning it is a fundamental component of proteins in living organisms. wikipedia.org Beyond its biological role, its chiral nature makes it and its derivatives highly valuable in organic synthesis. Chirality, or "handedness," is a critical concept in chemistry, as the spatial arrangement of atoms within a molecule can drastically alter its properties and biological activity.

L-alanine possesses a chiral center at its alpha-carbon, existing as two non-superimposable mirror images, or enantiomers: L-alanine and D-alanine. In nature, the L-form is predominantly found. wikipedia.org This natural abundance provides a readily available source of chirality for synthetic chemists, a concept known as the "chiral pool." studysmarter.co.uk By using L-alanine and its derivatives as starting materials, chemists can introduce a specific stereochemistry into a target molecule, which is crucial for the synthesis of pharmaceuticals and other biologically active compounds where only one enantiomer may be effective or safe. ontosight.airesearchgate.net

The use of L-alanine derivatives as chiral building blocks allows for the construction of complex molecules with a high degree of stereochemical control. umich.edu For instance, the amino and carboxylic acid groups of alanine (B10760859) can be chemically modified to create a variety of synthons, which are then used in the assembly of larger, more intricate structures. ontosight.ai The hydrogenation of alanine, for example, yields alaninol, a useful chiral building block. wikipedia.org

Overview of Propargyl Esters in Organic Chemistry and Chemical Biology

Propargyl esters are a class of organic compounds characterized by the presence of a propargyl group attached to a carboxylate. The propargyl group itself consists of a methylene (B1212753) group (-CH2-) attached to an acetylenic group (-C≡CH). This alkyne functionality is the key to the versatility of propargyl esters in both organic chemistry and chemical biology. mdpi.comnih.gov

In organic synthesis, the triple bond of the alkyne is a high-energy, electron-rich system that can participate in a wide array of chemical transformations. rsc.org These include cycloaddition reactions, such as the well-known "click chemistry," as well as various coupling reactions and nucleophilic additions. iris-biotech.de The ability to undergo these transformations under mild conditions makes propargyl esters valuable intermediates for the construction of complex molecular architectures. mdpi.comnih.gov Gold-catalyzed reactions of propargyl esters, for example, have been instrumental in synthesizing a variety of bioactive natural products. acs.org

In the realm of chemical biology, the alkyne group of propargyl esters serves as a bioorthogonal handle. This means it can react selectively with a specific partner molecule, an azide (B81097), in a biological environment without interfering with native biochemical processes. iris-biotech.denih.gov This highly specific reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allows for the labeling and tracking of biomolecules in living systems. iris-biotech.de Propargyl esters of amino acids can be incorporated into peptides and proteins, enabling their subsequent modification with fluorescent probes, affinity tags, or other reporter molecules. researchgate.net

Importance of the Conjugation of Amino Acid and Alkyne Moieties in L-Alanine, 2-Propynyl Ester (9CI)

The conjugation of an amino acid, such as L-alanine, with an alkyne-containing moiety, like a propargyl ester, creates a bifunctional molecule with significant potential in biomedical research and drug discovery. nih.govmdpi.com This combination brings together the biological relevance of the amino acid with the chemical versatility of the alkyne.

The amino acid portion can enhance the solubility, permeability, and stability of a molecule, and can even facilitate its transport into cells via amino acid transporters. mdpi.com This is a crucial advantage in the development of new therapeutic agents. By attaching a bioactive molecule to an amino acid, its pharmacokinetic properties can be improved, potentially leading to greater efficacy and reduced side effects. nih.govmdpi.com

The alkyne moiety, as previously discussed, provides a powerful tool for further chemical modification through click chemistry. iris-biotech.de This allows for the attachment of various functionalities to the amino acid conjugate. For example, a fluorescent dye could be "clicked" onto the molecule to visualize its localization within a cell, or a drug molecule could be attached to create a targeted delivery system. This modular approach, where different components can be easily linked together, is a cornerstone of modern medicinal chemistry. mdpi.com

Current Research Trends and Potential Academic Contributions of L-Alanine, 2-Propynyl Ester (9CI)

Current research involving molecules like L-alanine, 2-propynyl ester (9CI) is focused on leveraging its unique properties for a variety of applications. One major area of interest is in the field of proteomics, the large-scale study of proteins. By incorporating alkyne-containing amino acids into proteins, researchers can use click chemistry to identify and quantify protein synthesis, track protein localization, and study protein-protein interactions. nih.gov

Another promising avenue of research is in the development of novel bioconjugates. nih.govmdpi.com The ability to attach different molecules to the L-alanine, 2-propynyl ester scaffold opens up possibilities for creating new diagnostic and therapeutic agents. For example, researchers are exploring the use of amino acid-drug conjugates to target specific tissues or cells, thereby increasing the therapeutic index of the drug. mdpi.com

Properties

CAS No.

121639-13-2

Molecular Formula

C6H9NO2

Molecular Weight

127.143

IUPAC Name

prop-2-ynyl (2S)-2-aminopropanoate

InChI

InChI=1S/C6H9NO2/c1-3-4-9-6(8)5(2)7/h1,5H,4,7H2,2H3/t5-/m0/s1

InChI Key

BUWSVGDWXRLATH-YFKPBYRVSA-N

SMILES

CC(C(=O)OCC#C)N

Synonyms

L-Alanine, 2-propynyl ester (9CI)

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of L Alanine, 2 Propynyl Ester 9ci

Reactions Involving the Amino Group of L-Alanine, 2-Propynyl Ester (9CI)

The primary amino group of L-Alanine, 2-propynyl ester is a key site for a variety of chemical modifications, enabling its use in the synthesis of more complex molecules.

Amidation and Peptide Coupling Reactions

The amino group of L-Alanine, 2-propynyl ester readily participates in amidation and peptide coupling reactions, forming a peptide bond with a carboxylic acid. This reaction is fundamental in peptide synthesis. bachem.com The process typically involves the activation of the carboxylic acid component to make it more susceptible to nucleophilic attack by the amino group of the ester. uniurb.it

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. acs.orguni-kiel.de The mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea in the case of DCC. acs.org This intermediate is then attacked by the amino group of L-Alanine, 2-propynyl ester to form the desired peptide. uniurb.it Other classes of coupling reagents, such as phosphonium (B103445) and aminium salts (e.g., BOP, PyBOP, HBTU, HATU), are also highly effective and can facilitate the coupling of sterically hindered amino acids. bachem.comuni-kiel.de

The propargyl ester group itself can serve as a protecting group for the carboxyl functionality during solution-phase peptide synthesis. researchgate.netnih.gov It can be introduced by reacting the amino acid with propargyl alcohol in the presence of an acid catalyst. nih.gov This protecting group is stable under conditions used for the removal of other common protecting groups like Fmoc and t-butyl, and can be selectively removed using reagents like benzyltriethylammonium tetrathiomolybdate. nih.gov

Recent research has also explored more sustainable and environmentally friendly methods for amidation. For instance, direct amidation of esters with amines has been achieved in water as a green solvent, without the need for catalysts or additives. rsc.org This approach involves the cleavage of the C(acyl)-O bond of the ester. rsc.org

Table 1: Examples of Peptide Coupling Reactions Involving Amino Esters

Amine ComponentCarboxylic Acid ComponentCoupling Reagent/ConditionsProductYieldReference
Glycine (B1666218) methyl esterN-protected amino acidNIS, K2CO3, H2O, THFDipeptideGood nih.gov
L-alanine methyl ester hydrochlorideN-protected amino acidZr- or Hf-based Lewis-acid-PolyOxoMetalate, DMSO, 70 °CDipeptideGood mdpi.com
Propargyl aminesα-bromo nitroalkaneNIS, K2CO3, H2O, THFAmide>70% nih.gov

Note: This table provides examples of reactions with similar amino esters to illustrate the general principles of peptide coupling.

Formation of Schiff Bases and Related Imines from the Amino Moiety

The primary amino group of L-Alanine, 2-propynyl ester can react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. iitk.ac.inwikipedia.org This condensation reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orgyoutube.com

The formation of Schiff bases is a reversible reaction and is often catalyzed by either acid or base. youtube.com In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by the amine. youtube.com

Schiff bases are important intermediates in various biological processes and have applications in coordination chemistry and catalysis. wikipedia.org For example, Schiff bases derived from amino acids and salicylaldehyde (B1680747) have been studied for their coordination with metal ions and their potential biological activities. researchgate.net The reaction of amino acids with aldehydes can also lead to decarboxylation or deamination products, depending on the reaction conditions and the structure of the reactants. libretexts.org

Table 2: Formation of Schiff Bases from Amino Acids and Aldehydes

Amino AcidAldehydeConditionsProductReference
L-AlanineSalicylaldehyde-Schiff base researchgate.net
L-AlanineNinhydrin-Intermediate Schiff base (ketimine) researchgate.net
α-Amino acidsGeneral aldehydes-Imine (Schiff base) libretexts.org

Derivatization for Spectroscopic or Chromatographic Analysis

To facilitate analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), the amino group of L-Alanine, 2-propynyl ester can be chemically modified or derivatized. researchgate.net Derivatization is often necessary to improve the volatility, thermal stability, or detectability of the analyte. researchgate.net

For GC analysis, common derivatization strategies for amino acids include esterification of the carboxyl group followed by acylation of the amino group. nist.gov Reagents such as N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) can be used to create silyl (B83357) derivatives, which are generally more volatile and provide better chromatographic performance. nih.gov Another approach involves derivatization with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (methyl-8 reagent). nih.gov

For HPLC analysis, pre-column derivatization is a common technique. springernature.com Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) react with the amino group to produce diastereomeric derivatives that can be separated on a reversed-phase column, allowing for chiral resolution. springernature.com Other derivatizing agents include urea (B33335), which can react with the amino group to form carbamoylated derivatives with improved chromatographic properties. nih.gov

Transformations of the Ester Functionality in L-Alanine, 2-Propynyl Ester (9CI)

The ester group in L-Alanine, 2-propynyl ester is susceptible to nucleophilic attack, leading to transformations such as hydrolysis and transesterification.

Hydrolysis Mechanisms and Kinetic Studies

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. dalalinstitute.com This reaction can be catalyzed by either acid or base. dalalinstitute.com

In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. dalalinstitute.comchemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uk Subsequent proton transfer and elimination of the alcohol (propargyl alcohol in this case) yields the carboxylic acid (L-alanine). chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. dalalinstitute.comamelica.org This forms a tetrahedral intermediate, which then collapses to release the alkoxide ion (propargyl alkoxide) and the carboxylic acid. The alkoxide is then protonated by the carboxylic acid or solvent. amelica.org

Kinetic studies of ester hydrolysis can provide valuable insights into the reaction mechanism and the factors that influence the reaction rate. beilstein-journals.orgnih.govnih.gov For instance, studies on the hydrolysis of related amino acid esters have been conducted to understand their stability and activation mechanisms, particularly in the context of prodrug design. nih.gov The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. nih.govnih.gov

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. wikipedia.orgmdpi.com In the context of L-Alanine, 2-propynyl ester, the propargyl group can be replaced by another alkyl or aryl group from a different alcohol.

The mechanism of transesterification is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. wikipedia.org In an acid-catalyzed reaction, the carbonyl group is protonated to enhance its electrophilicity, followed by nucleophilic attack by the alcohol. wikipedia.org In a base-catalyzed reaction, the alcohol is deprotonated to form a more nucleophilic alkoxide ion, which then attacks the ester carbonyl. wikipedia.org

Transesterification is a reversible reaction, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org This reaction has broad applications, including the synthesis of polyesters and biodiesel. wikipedia.org N-heterocyclic carbenes (NHCs) have also been shown to be effective organocatalysts for transesterification reactions under mild conditions. organic-chemistry.org

Reductions to L-Alaninol Derivatives

The reduction of the ester functionality in L-alanine derivatives to the corresponding alcohol, L-alaninol, is a fundamental transformation in organic synthesis. L-alaninol is a valuable chiral building block for the synthesis of pharmaceuticals and other biologically active molecules. google.comchemicalbook.com Various methods have been established for the reduction of L-alanine esters, and these can be applied to L-Alanine, 2-propynyl ester.

Commonly, this reduction is achieved using metal hydride reagents. For instance, the direct reduction of inorganic acid salts of L-alanine esters with an excess of sodium borohydride (B1222165) (NaBH₄) in an aqueous solution has been shown to produce L-alaninol in high yields. chemicalbook.comgoogle.com This method is advantageous as it is cost-effective and operationally simple. However, the use of metal hydrides can sometimes lead to challenges in product purification. google.comjustia.com

Catalytic hydrogenation represents an alternative approach for the reduction of alanine (B10760859) esters. google.comjustia.com This method often employs heterogeneous catalysts such as Raney nickel or precious metal catalysts like rhodium and ruthenium, under a hydrogen atmosphere. While catalytic hydrogenation is often a cleaner method, it may require a significant amount of catalyst to achieve complete conversion. google.comjustia.com

A critical consideration in the reduction of L-Alanine, 2-propynyl ester is the potential for concurrent reaction at the alkyne functionality. Strong reducing agents or certain catalytic systems could potentially reduce the triple bond. Therefore, the choice of reducing agent and reaction conditions must be carefully selected to ensure the chemoselective reduction of the ester group while preserving the propynyl (B12738560) moiety if desired.

Reduction Method Reagents/Catalyst Key Features Potential Challenges with L-Alanine, 2-propynyl ester
Metal Hydride ReductionSodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LAH)High yields, cost-effectivePotential for alkyne reduction, purification difficulties
Catalytic HydrogenationRaney Nickel, Rhodium, RutheniumCleaner reaction, high atom economyPotential for alkyne reduction, catalyst cost

Reactivity of the Propynyl (Alkyne) Moiety in L-Alanine, 2-Propynyl Ester (9CI)

The terminal alkyne group in L-Alanine, 2-propynyl ester is a highly versatile functional handle that can participate in a wide array of chemical transformations. This allows for the conjugation of the L-alanine scaffold to other molecules and the construction of more complex molecular architectures.

Click Chemistry Applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgrsc.org This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. beilstein-journals.org The terminal alkyne of L-Alanine, 2-propynyl ester makes it an ideal substrate for CuAAC reactions.

In a typical CuAAC reaction, L-Alanine, 2-propynyl ester would be reacted with an organic azide (B81097) in the presence of a copper(I) catalyst. The copper(I) can be introduced as a salt, such as copper(I) iodide or bromide, or generated in situ from a copper(II) salt, like copper(II) sulfate (B86663), with a reducing agent such as sodium ascorbate. beilstein-journals.orgnih.gov The reaction proceeds through a mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide to form the triazole ring. nih.gov

The CuAAC reaction involving L-Alanine, 2-propynyl ester can be used to synthesize a variety of novel amino acid derivatives, including peptidotriazoles. nih.gov These compounds have applications in medicinal chemistry and drug discovery. It is important to note that propargylic esters can sometimes be susceptible to cleavage under certain CuAAC conditions, although the use of accelerating ligands can often mitigate this side reaction. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with L-Alanine, 2-Propynyl Ester (9CI)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a metal-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. nih.govresearchgate.net The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it suitable for applications in living systems. iris-biotech.deresearchgate.net

L-Alanine, 2-propynyl ester, which contains a terminal, linear alkyne, is not a suitable substrate for the SPAAC reaction. The propynyl group lacks the necessary ring strain to undergo a facile [3+2] cycloaddition with an azide in the absence of a catalyst. Therefore, to utilize the principles of SPAAC with the L-alanine scaffold, it would be necessary to first modify the propynyl ester with a strained alkyne, or to use an L-alanine derivative that is directly functionalized with a cyclooctyne moiety.

Other Metal-Catalyzed Alkyne Functionalization Reactions (e.g., Hydration, Hydroamination)

Beyond click chemistry, the alkyne functionality of L-Alanine, 2-propynyl ester can undergo a variety of other metal-catalyzed transformations. These reactions provide access to a diverse range of functionalized amino acid derivatives.

Hydration: The hydration of the terminal alkyne in L-Alanine, 2-propynyl ester would lead to the formation of a methyl ketone. This transformation is typically catalyzed by mercury(II) salts, but greener alternatives using gold, platinum, or ruthenium catalysts have been developed. The reaction proceeds via the formation of an enol intermediate which then tautomerizes to the more stable keto form.

Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, can be catalyzed by various transition metals, including rhodium, palladium, and gold. acs.org Intramolecular hydroamination can be used to form heterocyclic structures, while intermolecular hydroamination allows for the coupling of the alkyne with a separate amine-containing molecule. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Carbometalation: The addition of an organometallic reagent across the triple bond, known as carbometalation, can be catalyzed by transition metals like copper or iron. For example, carbomagnesiation involves the addition of a Grignard reagent to the alkyne, generating a new alkenyl magnesium species that can be trapped with various electrophiles. beilstein-journals.org

Reaction Type Catalyst Product
HydrationHg(II), Au(I), Pt(II), Ru(II)Methyl ketone derivative
HydroaminationRh(I), Pd(II), Au(I)Enamine or imine derivative
CarbomagnesiationCu(I), Fe(III)Substituted alkenyl derivative

Cycloaddition Reactions Beyond Click Chemistry (e.g., Diels-Alder, [2+2] cycloadditions)

The alkyne group of L-Alanine, 2-propynyl ester can also participate in various cycloaddition reactions that are not classified as click chemistry. These reactions are powerful tools for the construction of cyclic and polycyclic systems.

Diels-Alder Reaction: The alkyne can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. While alkynes are generally less reactive dienophiles than alkenes, the reaction can be promoted by high temperatures or the use of Lewis acid catalysts. The Diels-Alder reaction would result in the formation of a six-membered ring containing a double bond. The stereochemical outcome of the reaction can be influenced by the chiral center in the L-alanine moiety.

[2+2] Cycloaddition: The photochemical [2+2] cycloaddition of the alkyne with an alkene can lead to the formation of a cyclobutene (B1205218) ring. This reaction is typically initiated by UV light and can be used to construct highly strained ring systems.

[3+2] Cycloaddition: The alkyne can also participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides or azomethine ylides. nih.gov These reactions lead to the formation of five-membered heterocyclic rings, such as isoxazoles or pyrrolidines, respectively.

Chiral Discrimination and Asymmetric Induction in Reactions of L-Alanine, 2-Propynyl Ester (9CI)

The stereocenter at the alpha-carbon of the L-alanine backbone in L-Alanine, 2-propynyl ester plays a crucial role in its reactivity, allowing for chiral discrimination and asymmetric induction in its chemical transformations.

The L-alanine moiety can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at the propynyl group. unirioja.es For example, in a Diels-Alder reaction where the alkyne acts as the dienophile, the chiral environment provided by the L-alanine can direct the approach of the diene, leading to the preferential formation of one diastereomer over the other. The extent of this diastereoselectivity can be dependent on the reaction conditions and the presence of a Lewis acid catalyst, which can form a chelate complex with the amino acid derivative. unirioja.es

Similarly, in metal-catalyzed reactions, the chiral center can influence the binding of the metal catalyst and the subsequent transformation. This can lead to enantio- or diastereoselective outcomes. The ability to control the stereochemistry of the products is of paramount importance in the synthesis of chiral drugs and other biologically active molecules.

Furthermore, the chirality of L-Alanine, 2-propynyl ester can be used for chiral discrimination, which is the differentiation between enantiomers. For instance, if the compound is used to derivatize a racemic mixture, the resulting diastereomers can often be separated by chromatography. researchgate.net This is a common strategy for the resolution of racemates. Analytical techniques such as enantiomer-specific isotope analysis (ESIA) and immunosensors can also be employed for the chiral discrimination of alanine and its derivatives. nih.govjamstec.go.jp

Advanced Characterization and Structural Elucidation of L Alanine, 2 Propynyl Ester 9ci

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful non-destructive means to probe the molecular vibrations of L-Alanine, 2-propynyl ester. These techniques offer valuable insights into the presence of specific functional groups and the conformational landscape of the molecule.

The FTIR and Raman spectra of L-Alanine, 2-propynyl ester are expected to exhibit characteristic absorption and scattering bands corresponding to its constituent functional groups. The ester group, the amino group, the aliphatic backbone, and the terminal alkyne each give rise to distinct vibrational signatures. spectroscopyonline.com

Key vibrational modes anticipated for L-Alanine, 2-propynyl ester include:

Alkyne Group (C≡C-H): A sharp, intense band corresponding to the C-H stretching vibration of the terminal alkyne is expected around 3300 cm⁻¹. The C≡C stretching vibration should appear as a weaker band in the region of 2100-2140 cm⁻¹.

Ester Group (C=O, C-O): A strong absorption band due to the carbonyl (C=O) stretching of the ester is predicted to be prominent in the FTIR spectrum, typically in the range of 1735-1750 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ester linkage are expected to produce strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.comijsr.net

Amino Group (N-H): The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is anticipated around 1590-1650 cm⁻¹.

Aliphatic C-H Bonds: Stretching and bending vibrations of the methyl and methine groups of the alanine (B10760859) backbone will be present in the regions of 2850-3000 cm⁻¹ and 1340-1470 cm⁻¹, respectively.

Table 1: Predicted Characteristic FTIR and Raman Vibrational Frequencies for L-Alanine, 2-propynyl ester.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (FTIR)Expected Intensity (Raman)
Alkyne (C≡C-H)≡C-H Stretch~3300Strong, SharpStrong
Alkyne (C≡C)C≡C Stretch2100 - 2140Weak to MediumStrong
Ester (C=O)C=O Stretch1735 - 1750StrongMedium
Ester (C-O)C-O Stretch1300 - 1000StrongWeak
Amine (N-H)N-H Stretch3300 - 3500MediumWeak
Amine (N-H)N-H Bend1590 - 1650MediumWeak
Aliphatic (C-H)C-H Stretch2850 - 3000MediumMedium
Aliphatic (C-H)C-H Bend1340 - 1470MediumMedium

Vibrational spectroscopy can also provide information about the conformational flexibility of L-Alanine, 2-propynyl ester. The positions and shapes of certain vibrational bands, particularly in the "fingerprint" region (below 1500 cm⁻¹), are sensitive to the molecule's three-dimensional structure. nih.gov For instance, the rotational conformers around the C-C and C-O single bonds can give rise to distinct spectral features. Studies on similar molecules like L-alanine and its dipeptides have shown that changes in the backbone conformation and the orientation of side chains can be monitored through Raman and vibrational circular dichroism (VCD) spectroscopy. nih.govnih.govmdpi.com By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the predominant conformation in a given state (e.g., solid, liquid, or in solution). researchgate.netnih.govumich.eduumich.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and the chemical environment of each nucleus in L-Alanine, 2-propynyl ester.

The ¹H and ¹³C NMR spectra of L-Alanine, 2-propynyl ester are expected to show distinct signals for each unique proton and carbon atom in the molecule. The chemical shifts of these signals are influenced by the electronic environment of the nuclei.

Table 2: Predicted ¹H NMR Chemical Shifts for L-Alanine, 2-propynyl ester.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
CH (Alanine)~3.5 - 3.8Quartet~7
CH₃ (Alanine)~1.3 - 1.5Doublet~7
NH₂Variable (broad singlet)Singlet (broad)-
CH₂ (Propargyl)~4.7 - 4.9Doublet~2.5
CH (Alkyne)~2.4 - 2.6Triplet~2.5

Table 3: Predicted ¹³C NMR Chemical Shifts for L-Alanine, 2-propynyl ester.

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Ester)~170 - 175
CH (Alanine)~50 - 55
CH₃ (Alanine)~18 - 22
C≡ (Alkyne)~75 - 80
≡CH (Alkyne)~70 - 75
CH₂ (Propargyl)~52 - 58

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For L-Alanine, 2-propynyl ester, a COSY spectrum would show a correlation between the alanine CH proton and the CH₃ protons, confirming their adjacent relationship. It would also show a correlation between the propargyl CH₂ protons and the terminal alkyne CH proton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com An HSQC spectrum would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signal for the alanine CH proton would correlate with the signal for the alanine CH carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons (¹H-¹³C). sdsu.eduyoutube.com The HMBC spectrum is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected from the alanine CH and CH₃ protons to the ester carbonyl carbon. Similarly, the propargyl CH₂ protons would show correlations to the ester carbonyl carbon and the sp-hybridized carbons of the alkyne. youtube.com

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov

The nominal molecular weight of L-Alanine, 2-propynyl ester (C₆H₉NO₂) is 127.14 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. Under mass spectrometric conditions, L-Alanine, 2-propynyl ester is expected to undergo characteristic fragmentation. nih.govresearchgate.net Common fragmentation pathways for amino acid esters include the loss of the alkoxy group and cleavages adjacent to the carbonyl group and the amino group. nih.govlibretexts.org

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of L-Alanine, 2-propynyl ester.

m/zPossible Fragment Structure/Loss
127[M]⁺ (Molecular Ion)
88[M - C₃H₃]⁺ (Loss of propargyl radical)
70[M - OC₃H₃]⁺ (Loss of propoxy radical)
56[CH₃CH=NH₂]⁺
44[CH₃CHNH₂]⁺
39[C₃H₃]⁺ (Propargyl cation)

The analysis of these fragment ions provides corroborating evidence for the proposed structure of L-Alanine, 2-propynyl ester. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a cornerstone technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio. This precision allows for the determination of the elemental composition of a molecule.

Detailed Research Findings:

While specific HRMS data for L-Alanine, 2-propynyl ester was not found in the provided search results, the exact mass for a related compound, L-Alanine, N-2-propyn-1-yl-, methyl ester, has been computed as 141.07903 Da. chem960.com This value is calculated based on the sum of the most abundant isotopes of each element in the molecule. High-resolution mass spectrometry experiments would aim to experimentally verify this calculated exact mass, providing a high degree of confidence in the compound's elemental formula. nih.gov The technique is crucial in distinguishing between isomers and compounds with similar nominal masses.

Interactive Data Table: Computed Exact Masses of Related Alanine Esters

CompoundMolecular FormulaComputed Exact Mass (Da)
L-Alanine, N-2-propyn-1-yl-, methyl esterC₇H₁₁NO₂141.07903 chem960.com
L-Alanine isopropyl esterC₆H₁₃NO₂131.17 (Molecular Weight) chemscene.com
L-alanine stearyl esterC₂₁H₄₃NO₂341.329379614 nih.gov
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl esterC₁₆H₂₁NO₅307.34 (Molecular Weight) echemi.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule's structure.

Detailed Research Findings:

Specific MS/MS fragmentation data for L-Alanine, 2-propynyl ester is not directly available in the search results. However, general fragmentation patterns for amino acid esters have been studied. nist.govnih.govosti.gov For esters of N-alkyloxycarbonyl amino acids, characteristic fragmentation pathways involve cleavages at the α-carbon. nist.govresearchgate.net The fragmentation of protonated peptides and their derivatives is a complex process influenced by factors such as the "mobile proton" model. nih.gov In the case of L-Alanine, 2-propynyl ester, MS/MS analysis would likely involve the fragmentation of the ester bond and the propargyl group, leading to characteristic neutral losses and fragment ions that can be used to confirm its structure. google.comresearchgate.netepo.orgmdpi.com The analysis of underivatized amino acids in plasma by tandem mass spectrometry has been successfully demonstrated, indicating the feasibility of such studies. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

Crystal Structure Determination and Unit Cell Parameters

The determination of the crystal structure involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule and, consequently, the positions of the atoms.

Detailed Research Findings:

While a specific crystal structure determination for L-Alanine, 2-propynyl ester was not found, studies on related L-alanine derivatives provide insights into what could be expected. For instance, β-(pyrazolyl-3)-L-alanine crystallizes in the monoclinic space group P2₁ with two molecules in the unit cell. researchgate.net Similarly, a polymorph of Glycyl-L-Alanine Hydroiodide Monohydrate also crystallizes in the monoclinic P2₁ space group. mdpi.com Powder X-ray diffraction has been used to study homologous series of N-acyl-L-alanine esters, showing that diffraction peaks shift to lower 2θ values as the acyl chain length increases. researchgate.net For L-alanine itself, it crystallizes in the orthorhombic space group. researchgate.net The crystal structure of L-alanine dehydrogenase from Mycobacterium tuberculosis has been determined to a resolution of 2.3 Å. rcsb.org

Interactive Data Table: Crystallographic Data for Related Alanine Compounds

CompoundCrystal SystemSpace GroupReference
β-(pyrazolyl-3)-L-alanineMonoclinicP2₁ researchgate.net
Glycyl-L-Alanine Hydroiodide Monohydrate (Polymorph 2)MonoclinicP2₁ mdpi.com
L-Isoleucine D-AlanineMonoclinicP2₁ rjwave.org
L-alanine thioureaMonoclinicNot specified researchgate.net
L-AlanineOrthorhombicNot specified researchgate.net

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions.

Detailed Research Findings:

Specific information on the intermolecular interactions and crystal packing of L-Alanine, 2-propynyl ester is not available. However, studies on L-alanine and its derivatives highlight the importance of hydrogen bonding in their crystal structures. In the solid state, L-alanine exists as a zwitterion, and its crystal structure is characterized by a dense and complex network of hydrogen bonds. aps.org Hydrogen bonds between the amino group and the carboxylate group are crucial in the assembly of L-alanine molecules. nih.gov The ability of esters to act as hydrogen bond acceptors with water molecules influences their solubility. libretexts.org The intermolecular interactions in peptides, such as the formation of β-sheets through hydrogen bonding in (L-alanyl)₂-L-alanine, also provide a model for the types of interactions that could be present in the crystal structure of L-Alanine, 2-propynyl ester. researchgate.net The interaction of L-alanine with various ester compounds has also been investigated, revealing that L-alanine can affect the release of esters. researchgate.netnih.gov

Advanced Spectroscopic Methods Applied to L-Alanine Esters

Beyond standard spectroscopic techniques, advanced methods can provide unique insights into the structure and dynamics of molecules like L-Alanine, 2-propynyl ester.

Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes and Enantiomer Recognition

Terahertz (THz) spectroscopy probes low-frequency vibrations in molecules, which are often associated with intermolecular interactions and collective motions of the molecular framework. This makes it a sensitive tool for studying crystal structure and for distinguishing between different solid-state forms, including enantiomers and racemates.

Detailed Research Findings:

Terahertz time-domain spectroscopy (THz-TDS) has been successfully used to measure the absorption spectra of polycrystalline L-, D-, and DL-alanine. nii.ac.jpresearchgate.netnih.govu-fukui.ac.jp These studies have shown significant differences in the THz absorption spectra between the enantiomers (L- and D-alanine) and the racemic compound (DL-alanine), indicating that THz spectroscopy is highly sensitive to the crystal structure. nii.ac.jpresearchgate.netu-fukui.ac.jp The absorption bands in the terahertz region are attributed to collective vibrations involving hydrogen bonds. nih.gov Theoretical calculations using density functional theory (DFT) have been employed to assign the observed vibrational modes. aps.orgnih.gov This technique has been proposed as a method for determining the enantiomeric composition of amino acids. nii.ac.jpresearchgate.net The low-frequency phonons of L-alanine have been analyzed theoretically, revealing the involvement of intramolecular vibrations, such as the torsional motions of the COO⁻ group, in these low-frequency modes. nih.gov Recent work has combined terahertz spectroscopy with machine learning to achieve high-precision chiral discrimination of amino acid enantiomers. optica.org

Interactive Data Table: Experimental THz Absorption Peaks for Alanine Isomers

IsomerObserved Absorption Peaks (cm⁻¹)Reference
L-alanine74.4, 85.7 nii.ac.jp
D-alanine74.4, 85.7 nii.ac.jp
DL-alanine- nii.ac.jp

Note: The reference indicates a significant difference in the peak frequency for DL-alanine compared to L- and D-alanine, but does not provide the specific peak values in the abstract.

Surface-Enhanced Raman/Infrared Spectroscopy (SERS/SEIRA) for Interface Studies

Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) are highly sensitive analytical techniques used to study the vibrational properties of molecules adsorbed onto or near nanostructured metal surfaces, typically gold (Au) or silver (Ag). nih.govnih.gov These methods provide detailed information about molecular orientation, adsorption mechanisms, and intermolecular interactions at interfaces, making them ideal for characterizing L-Alanine, 2-propynyl ester at a solid-liquid or solid-gas interface. The enhancement of the vibrational signals, which can be several orders of magnitude greater than in conventional Raman or IR spectroscopy, allows for the detection of monolayer or even sub-monolayer quantities of an analyte. nih.gov

For L-Alanine, 2-propynyl ester, the terminal alkyne (C≡C-H) group is a particularly effective vibrational probe for SERS. The C≡C stretching vibration produces a strong and sharp Raman signal in a spectral region (around 2100-2200 cm⁻¹) that is typically free from the interfering signals of other biomolecular functional groups, a region often referred to as the "cellular silent" or "Raman window". researchgate.netaip.orgacs.org The exact frequency and intensity of this alkyne peak are highly sensitive to the local chemical environment, including solvent polarity, hydrogen bonding, and proximity to the metal surface. acs.org This sensitivity allows SERS to be used to probe the specific interactions and conformation of the ester when it is near a surface.

In a typical SERS experiment, a solution of L-Alanine, 2-propynyl ester would be introduced to a SERS-active substrate, such as silver or gold nanoparticles in a colloidal suspension or deposited on a solid support. nih.gov The interaction between the molecule and the surface would likely occur through the amine or carbonyl groups, leading to characteristic shifts in their respective vibrational modes. The orientation of the propynyl (B12738560) group relative to the surface could be inferred from the enhancement of the C≡C stretching and C-H stretching modes.

SEIRA, conversely, enhances the infrared absorption of vibrational modes that have a dipole moment component perpendicular to the metal surface. acs.org This technique is particularly useful for determining the orientation of adsorbed molecules. For L-Alanine, 2-propynyl ester, SEIRA could elucidate the orientation of the carbonyl group (C=O) of the ester and the N-H bonds of the amine group upon adsorption. By comparing the SEIRA spectrum with a standard transmission IR spectrum, the bands corresponding to functional groups oriented perpendicular to the surface will appear significantly enhanced, providing clear evidence of the molecule's binding geometry. acs.org

Research on analogous alkyne-tagged amino acids and amino acid esters demonstrates the utility of these techniques. nih.govresearchgate.net Studies have shown that the vibrational frequencies of key functional groups are altered upon surface adsorption, reflecting the specific molecule-surface interactions.

Table 1: Representative Vibrational Modes for L-Alanine, 2-Propynyl Ester and Expected Shifts in SERS/SEIRA

Functional GroupTypical Wavenumber (cm⁻¹)Expected Observation in SERS/SEIRA
C≡C Stretch (Alkyne)2120 - 2150Strong, sharp peak in SERS. Frequency sensitive to local environment and surface interaction.
C-H Stretch (Alkyne)~3300Moderate peak in SERS, its intensity relative to the C≡C stretch can indicate orientation.
C=O Stretch (Ester)1735 - 1750Observable in both SERS and SEIRA. Significant enhancement in SEIRA would suggest an orientation where the C=O bond is perpendicular to the surface.
N-H Bending (Amine)1580 - 1650Broad band, potentially enhanced and shifted upon interaction with the metal surface, indicating involvement of the amine group in adsorption.
C-N Stretch1020 - 1250Band position and intensity can be altered upon surface binding.

Note: The data in this table are representative and based on studies of analogous compounds. Actual experimental values may vary.

Computational Chemistry and Theoretical Modeling of L-Alanine, 2-Propynyl Ester (9CI)

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. rsc.org By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgdiva-portal.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. diva-portal.org

For L-Alanine, 2-propynyl ester, DFT calculations can provide fundamental insights into its molecular structure and behavior. Theoretical modeling begins with geometry optimization to find the lowest energy conformation of the molecule in the gas phase. From this optimized structure, various electronic properties can be calculated. The HOMO is typically localized on the electron-rich parts of the molecule, such as the amine group and the alkyne triple bond, which act as electron donors. The LUMO is generally found on electron-deficient sites, like the carbonyl carbon of the ester group, which can act as an electron acceptor.

Furthermore, DFT is instrumental in predicting vibrational spectra (IR and Raman). aip.org Calculated harmonic frequencies can be compared with experimental SERS and SEIRA data to aid in the assignment of vibrational modes and to understand how intermolecular interactions (e.g., with a metal surface or solvent) perturb these frequencies. aip.orgresearchgate.net For instance, DFT can model how hydrogen bonding affects the C≡C stretching frequency, corroborating experimental observations of its environmental sensitivity. researchgate.net

Reactivity descriptors, such as electrostatic potential maps, can also be generated using DFT. These maps visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack, thereby predicting the most likely sites for chemical reactions.

Table 2: Hypothetical DFT-Calculated Properties for L-Alanine, 2-Propynyl Ester

PropertyPredicted Value / DescriptionSignificance
HOMO Energy~ -7.0 eVIndicates electron-donating ability; localized on amine and alkyne groups.
LUMO Energy~ +1.5 eVIndicates electron-accepting ability; localized on the ester carbonyl group.
HOMO-LUMO Gap~ 8.5 eVReflects chemical stability; a large gap suggests high stability.
Dipole Moment~ 2.5 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.
C≡C Vibrational Frequency~ 2145 cm⁻¹ (Calculated)Provides a benchmark for comparison with experimental Raman/SERS spectra.
C=O Vibrational Frequency~ 1740 cm⁻¹ (Calculated)Provides a benchmark for comparison with experimental IR/SEIRA spectra.

Note: These values are hypothetical estimates based on DFT calculations performed on similar molecules and are intended for illustrative purposes. The exact values would depend on the specific functional and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. dovepress.com MD simulations model the movements of atoms by solving Newton's equations of motion, providing a detailed picture of how a molecule explores different shapes or conformations in response to its environment (e.g., in a solvent or near a surface). nih.govdovepress.com

MD simulations, typically run for nanoseconds or longer, can reveal the most stable or populated conformations by identifying the regions in the φ/ψ plot with the lowest free energy. nih.gov These simulations can show, for example, whether the molecule prefers an extended conformation or a more compact, folded structure. The simulations can also capture the dynamics of the propynyl ester side chain, revealing its rotational freedom and preferred orientations.

By performing simulations in different environments (e.g., in water versus a nonpolar solvent), one can understand how the solvent influences the conformational equilibrium. For instance, in water, conformations that allow for favorable hydrogen bonding with solvent molecules would be preferred. nih.govresearchgate.net This information is crucial for understanding its behavior in biological or chemical systems where its specific shape and dynamics govern its function and interactions.

Table 3: Key Dihedral Angles and Expected Conformational Features from MD Simulations

Dihedral AngleDefining AtomsExpected Behavior
φ (Phi)C'-N-Cα-C'Rotation around the N-Cα bond. MD simulations would reveal preferred angular regions corresponding to stable conformers.
ψ (Psi)N-Cα-C'-ORotation around the Cα-C' bond. Coupled with φ, this defines the backbone conformation.
ω (Omega)Cα-C'-O-CH₂Rotation of the ester group. Expected to show some flexibility, influencing the accessibility of the carbonyl group.
χ (Chi)O-CH₂-C≡CHRotation of the terminal alkyne. Likely to exhibit significant rotational freedom in solution.

Applications in Organic Synthesis and Chemical Biology

L-Alanine, 2-Propynyl Ester (9CI) as a Building Block for Peptide and Peptidomimetic Synthesis

The bifunctional nature of L-alanine, 2-propynyl ester makes it a highly useful component in the synthesis of modified peptides and peptidomimetics. The amino acid portion can be integrated into peptide chains using standard synthesis protocols, while the terminal alkyne of the propargyl group provides a site for further chemical modification.

L-Alanine, 2-propynyl ester can be incorporated into peptide sequences to introduce a reactive handle for subsequent modifications. This "tag-and-modify" approach allows for the site-specific introduction of various functionalities onto a peptide backbone. The propargyl group serves as a versatile anchor for attaching fluorescent labels, affinity tags, or other molecules of interest. This strategy is valuable for creating peptides with tailored properties for applications in diagnostics and as research tools. For instance, the propargyl group can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry," to attach other molecules.

A key advantage of using L-alanine, 2-propynyl ester is that the propargyl group can act as a protecting group for the carboxyl end of the amino acid during peptide synthesis in solution. This dual role simplifies synthetic procedures. The ester can be introduced by reacting L-alanine with propargyl alcohol in the presence of an acid catalyst.

Application Description Key Feature of L-Alanine, 2-Propynyl Ester
Modified Peptides Incorporation into peptide chains to introduce a reactive handle for further modifications.The propargyl group acts as a site for attaching labels or other molecules.
Protecting Group The propargyl ester serves as a protecting group for the carboxyl terminus during solution-phase peptide synthesis.Simplifies the synthetic process by combining a reactive handle with a protecting group.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. The incorporation of modified amino acids like L-alanine, 2-propynyl ester can be used to create conformationally constrained peptidomimetics. By introducing structural constraints, the flexibility of the peptide backbone is reduced, which can lead to a more defined three-dimensional structure. This is often crucial for high-affinity binding to biological targets. The synthesis of such constrained molecules is a key strategy in modern drug design.

Contribution to the Development of Prodrugs and Enzyme Inhibitors (Design Principles)

The chemical properties of L-alanine, 2-propynyl ester also lend themselves to the design of prodrugs and enzyme inhibitors.

A prodrug is an inactive or less active compound that is converted into an active drug within the body. Ester prodrugs are a common strategy to improve the physicochemical properties of a drug, such as its solubility or permeability. The ester linkage in L-alanine, 2-propynyl ester can be designed to be cleaved by enzymes in the body, releasing the active form of a drug. Amino acid ester prodrugs, in particular, can enhance a drug's solubility and ability to cross cellular membranes.

In the design of enzyme inhibitors, the propargyl group can act as a "warhead" for mechanism-based or suicide inhibition. In this approach, the inhibitor is designed to be a substrate for the target enzyme. During the catalytic process, the enzyme converts the unreactive propargyl group into a highly reactive species, such as an allene, which then irreversibly binds to the enzyme's active site, leading to its inactivation. This strategy offers high specificity for the target enzyme. For example, propargylglycine (B1618536) has been shown to be a mechanism-based inhibitor of certain enzymes like cystathionine (B15957) γ-synthase. The design principles from such inhibitors can be applied to L-alanine, 2-propynyl ester for targeting specific enzymes.

Integration into Macromolecular Architectures and Functional Materials

Polymer Synthesis and Modification via Alkyne Polymerization

L-Alanine, 2-propynyl ester serves as a key monomer in the creation of biodegradable and functional polymers, particularly poly(ester amide)s (PEAs). researchgate.net The presence of both an amino acid moiety and an ester linkage allows for the synthesis of polymers with tunable properties, combining the characteristics of polyesters and polyamides.

The terminal alkyne of the propynyl (B12738560) group is particularly significant. While the primary chain of the polymer can be formed through traditional polycondensation reactions involving the amine and ester functionalities, the alkyne group is preserved as a pendant functional group along the polymer backbone. This alkyne handle is then available for post-polymerization modification via "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This allows for the precise and efficient attachment of a wide variety of molecules, including fluorescent dyes, targeting ligands, or other polymers, to create highly functionalized materials.

Research into the polymerization of related α-amino acid N-carboxyanhydrides (NCAs) further illustrates the potential of such monomers. researchgate.netmdpi.com The ring-opening polymerization of NCAs is a common method to produce polypeptides. researchgate.net An NCA derived from L-Alanine, 2-propynyl ester could be used to generate poly-L-alanine chains with pendant alkyne groups, creating a scaffold for subsequent functionalization.

Table 1: Polymerization Approaches Involving Alkyne-Functionalized Amino Acids

Polymerization Method Monomer Type Key Feature of L-Alanine, 2-propynyl ester Resulting Polymer Architecture
Polycondensation Diester-diamide derived from L-alanine Amino acid backbone for PEA formation Linear poly(ester amide) with pendant alkyne groups
Ring-Opening Polymerization N-Carboxyanhydride (NCA) of L-alanine Propynyl group for post-polymerization modification Polypeptide backbone (poly-L-alanine) with pendant alkyne groups

Surface Functionalization of Materials using L-Alanine, 2-Propynyl Ester (9CI)

The use of L-Alanine, 2-propynyl ester in this context offers a significant advantage due to its terminal alkyne group. This group provides a reactive site for covalently attaching the molecule to material surfaces via click chemistry. For instance, a surface can first be modified to bear azide (B81097) groups. Subsequent reaction with L-Alanine, 2-propynyl ester in the presence of a copper catalyst would lead to the stable and efficient grafting of the L-alanine moiety onto the surface.

This strategy has been explored in the modification of nanoporous colloidal films, where surfaces were functionalized with poly(L-alanine) brushes to control molecular transport. rsc.org The incorporation of the propynyl ester derivative would allow for even more complex surface engineering, enabling the subsequent attachment of bioactive molecules to the alanine-coated surface. Studies have demonstrated that grafting L-alanine onto hydroxyapatite (B223615) nanoparticles improves protein adsorption and the adhesion and viability of osteoblastic cells, highlighting the potential of such modifications in regenerative medicine. researchgate.netnih.gov

Table 2: Research Findings on Alanine-Based Surface Functionalization

Material Functionalizing Agent Method Key Finding Reference
Hydroxyapatite (HAp) Nanoparticles L-alanine; L-alanine methyl ester hydrochloride In situ grafting, simple mixing Grafted HAp showed higher protein adsorption and cell adhesion. researchgate.netnih.gov
Nanoporous Colloidal Films Poly(L-alanine) Surface-initiated polycondensation Created functional polymer brushes that control molecular transport. rsc.org

Design of Probe Molecules for Interrogating Biological Systems and Cellular Processes

The field of chemical biology relies on the use of small molecule probes to study and manipulate biological processes in their native environment. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with endogenous biochemical processes, is central to this endeavor. nih.gov

L-Alanine, 2-propynyl ester is an ideal candidate for the design of such chemical probes. It combines a biocompatible amino acid, L-alanine, which can be recognized and processed by cellular machinery, with a bioorthogonal alkyne handle. nih.govsigmaaldrich.com This alkyne group can participate in highly specific ligation reactions, such as the Staudinger ligation or the copper-catalyzed azide-alkyne cycloaddition, inside a cell. nih.gov

A common strategy involves introducing the probe molecule into a cell, where it can be incorporated into biomolecules (like proteins) through metabolic pathways. For example, if L-Alanine, 2-propynyl ester were used in cell culture, it could potentially be incorporated into newly synthesized proteins in place of natural alanine (B10760859). These alkyne-tagged proteins could then be visualized by reaction with a fluorescently-labeled azide molecule, or they could be isolated for further study. This approach is invaluable for identifying new proteins, studying protein dynamics, and identifying drug targets. nih.gov The development of such probes is a key aspect of diversity-oriented synthesis strategies aimed at discovering new molecules to investigate and modulate cellular functions. mdpi.com

Enzymatic and Biocatalytic Transformations Involving L Alanine Esters

Biocatalytic Esterification and Transesterification Reactions Utilizing L-Alanine

Biocatalysis offers an environmentally benign alternative to traditional chemical methods for the synthesis of esters. The use of enzymes, particularly lipases and proteases, allows for reactions to occur under mild conditions with high chemo-, regio-, and stereoselectivity.

The enzymatic synthesis of L-alanine esters is a well-established method for producing these valuable chiral building blocks. Hydrolase enzymes, such as proteases and lipases, can be used in reverse in low-water environments to catalyze the formation of ester bonds. For instance, L-alanine ethyl ester has been polymerized into poly(L-alanine) using the protease papain in an aqueous buffer, demonstrating a chemoenzymatic approach to polypeptide synthesis. nih.gov In this process, the chain length of the resulting polymer was influenced by the pH of the reaction medium. nih.gov

Lipases are also commonly employed for esterification. The reaction between L-alanine and various sugars to form L-alanyl carbohydrate esters has been successfully catalyzed by lipase (B570770) from Rhizomucor miehei in organic solvents. nih.gov The efficiency of such reactions depends on optimizing parameters like enzyme concentration, substrate molar ratio, pH, and reaction time. nih.gov While specific enzymatic synthesis routes for L-Alanine, 2-propynyl ester are not extensively documented in scientific literature, the general principles of using enzymes like papain or various lipases with L-alanine and 2-propynol as substrates would apply.

Table 1: Examples of Enzyme-Catalyzed Synthesis of L-Alanine Esters

EnzymeSubstratesProductKey Findings
PapainL-Alanine ethyl esterPoly(L-alanine)Polymer chain length is pH-dependent; β-sheet formation observed in longer chains. nih.gov
Rhizomucor miehei LipaseL-Alanine, GlucoseL-Alanyl-glucose esterOptimum conversion yield of 28% was achieved after 72 hours at pH 4.0. nih.gov
Porcine Pancreatic LipaseL-Alanine, GlucoseL-Alanyl-glucose esterMaximum conversion yield was lower at 18% under optimized conditions. nih.gov
α-ChymotrypsinNα-formyl-L-tyrosine methyl ester, L-alanine-n-propyl esterNα-formyl-L-tyrosyl-L-alanine-n-propyl esterKinetically controlled peptide synthesis yielded 66% of the dipeptide ester. frontiersin.org

Transesterification, or acyl transfer, is another key reaction catalyzed by lipases, involving the exchange of an ester's alcohol or acid moiety. unipd.it This process is widely used in various industries, from biofuel production to specialty chemical synthesis. ebi.ac.ukwikipedia.org The kinetics of lipase-mediated transesterification often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (the ester) to form a covalent acyl-enzyme intermediate, releasing the alcohol part of the ester. ebi.ac.uk Subsequently, a nucleophile, such as another alcohol, attacks this intermediate to form a new ester and regenerate the free enzyme. unipd.itebi.ac.uk

The choice of solvent, water activity, and the nature of the lipase are critical factors. bcpc.org While lipases are hydrolases, their activity can be shifted from hydrolysis to esterification or transesterification by minimizing water content in the reaction medium, often by using organic solvents or non-conventional media like deep eutectic solvents (DES). bcpc.orgnih.gov For L-alanine esters, this would allow for the exchange of the 2-propynyl group in L-Alanine, 2-propynyl ester with another alcohol, or the transfer of the L-alanyl group to a different alcohol, creating a diverse range of L-alanine esters. The immobilized lipase B from Candida antarctica (often known as Novozym 435) is one of the most frequently used biocatalysts for these transformations due to its high activity and stability. bcpc.orgnih.gov

Enzymatic Hydrolysis of L-Alanine, 2-Propynyl Ester (9CI) for Chiral L-Alanine Production

Enzymatic hydrolysis is a powerful technique for the kinetic resolution of racemic mixtures of amino acid esters. Hydrolases such as esterases and lipases often exhibit high enantioselectivity, preferentially hydrolyzing the L-enantiomer of an ester while leaving the D-enantiomer unreacted. unipd.itplos.org This allows for the separation of the resulting L-amino acid from the unhydrolyzed D-ester.

This principle is applicable to the production of chiral L-alanine. A racemic mixture of D,L-alanine 2-propynyl ester could be subjected to hydrolysis by an L-selective esterase. The enzyme would specifically cleave the ester bond of the L-isomer to produce pure L-alanine, leaving the D-alanine 2-propynyl ester in the reaction mixture. plos.orgnih.gov The efficiency of this resolution depends on the enzyme's ability to discriminate between the two enantiomers. Human and rat liver fractions, as well as commercially available pig liver carboxyl esterase, have shown broad hydrolytic activity towards various esters, indicating a rich source of potential biocatalysts for such resolutions. ebi.ac.uk While specific studies detailing the enzymatic hydrolysis of L-Alanine, 2-propynyl ester are limited, the general reactivity of L-amino acid esters in such systems is well-established.

Exploration as Substrates or Inhibitors for Amino Acid Modifying Enzymes

L-Alanine and its derivatives are central to numerous metabolic pathways and are substrates for a variety of enzymes. The unique chemical structure of L-Alanine, 2-propynyl ester, particularly the presence of the reactive propynyl (B12738560) group, makes it an interesting candidate for investigation as either a substrate or an inhibitor of amino acid modifying enzymes.

Alanine (B10760859) Transaminases

Alanine transaminase (ALT), also known as alanine aminotransferase, is a crucial pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. nih.govnih.gov This reaction links amino acid and carbohydrate metabolism.

While L-alanine is the natural substrate, analogs can act as inhibitors. The compound L-propargylglycine, which is structurally related to the free acid form of L-Alanine, 2-propynyl ester, is a potent mechanism-based or "suicide" inhibitor of L-alanine transaminase. nih.govebi.ac.ukresearchgate.net In suicide inhibition, the enzyme mistakes the inhibitor for its natural substrate and initiates its catalytic cycle. istc.intnih.gov This process converts the propargyl group into a highly reactive allenic intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation. istc.intresearchgate.net For L-alanine transaminase from pig heart, L-propargylglycine was found to inactivate the enzyme with a K_I of 3.9 mM and a maximal rate of inactivation (k_inact) of 0.26 min⁻¹. nih.gov This suggests that L-Alanine, 2-propynyl ester, or its hydrolyzed form, could potentially act as a similar inactivator for ALT.

Table 2: Kinetic Data for Inhibition of L-Alanine Transaminase

InhibitorEnzyme SourceInhibition TypeK_I (mM)k_inact (min⁻¹)Key Finding
L-PropargylglycinePig HeartMechanism-Based (Suicide)3.90.26Inactivation displays half-site reactivity, where modification of one subunit in the dimer is sufficient for >97% inactivation. nih.gov
L-CycloserineRat HepatocytesIrreversible~0.05 (for 90% inhibition)-Highly selective for alanine aminotransferase over aspartate aminotransferase at low concentrations. nih.govcsic.es

Alanine Racemases

Alanine racemase is another PLP-dependent enzyme, found ubiquitously in bacteria but generally absent in higher eukaryotes. wikipedia.orgtum.de It catalyzes the interconversion of L-alanine and D-alanine. wikipedia.org D-alanine is an essential component of the bacterial cell wall peptidoglycan, making alanine racemase an attractive target for the development of novel antibacterial drugs. nih.govtum.de

Known inhibitors of alanine racemase are often substrate analogs. The antibiotic D-cycloserine is a classic example. wikipedia.orgnih.gov Other mechanism-based inhibitors include 3-halovinylglycines, which, similar to propargylglycine (B1618536), are processed by the enzyme to form a reactive species that alkylates the enzyme. mdpi.com Although propargyl-containing compounds are known suicide inhibitors for many PLP-dependent enzymes, specific reports on the inhibition of alanine racemase by L-propargylglycine or L-alanine, 2-propynyl ester are not prominent in the literature. However, the established reactivity of such compounds makes them plausible candidates for investigation as potential alanine racemase inhibitors. researchgate.net

Cascades Producing L-Alanine: Multi-enzyme cascades have been designed for the de novo synthesis of L-alanine from renewable resources like glucose. One such cell-free system uses a six-enzyme cascade (a glucose dehydrogenase, two dihydroxyacid dehydratases, a keto-deoxy-aldolase, an aldehyde dehydrogenase, and an L-alanine dehydrogenase) to convert D-glucose and ammonium (B1175870) sulfate (B86663) into L-alanine with a yield greater than 95%. plos.orgresearchgate.net Another approach uses a triple-enzyme system (maleate isomerase, aspartase, and aspartate β-decarboxylase) to produce L-alanine from cis-butenedioic anhydride.

Cascades Utilizing L-Alanine and its Esters: L-alanine serves as an important amine donor in many transaminase-based cascades. For example, a three-enzyme cascade combining an alcohol dehydrogenase, a transaminase, and an alanine dehydrogenase can convert diols to valuable amino alcohols, using L-alanine as the amine donor and regenerating it in a cyclic process. In a different application, L-alanine methyl ester is used as a substrate along with L-glutamine in a biocatalytic process to produce the dipeptide L-alanyl-L-glutamine, a valuable component in clinical nutrition, using an α-amino acid ester acyltransferase. rsc.org These examples highlight the versatility of L-alanine and its esters as central components in the construction of complex, multi-step enzymatic pathways. frontiersin.org

Strategies for Enzyme Engineering and Directed Evolution for L-Alanine Ester Synthesis

To enhance the efficiency, substrate specificity, and stability of enzymes for the synthesis of L-alanine esters, particularly for non-natural esters like L-Alanine, 2-propynyl ester, strategies of enzyme engineering and directed evolution are indispensable. These techniques allow for the tailoring of enzyme properties to meet specific industrial process requirements. frontiersin.org

Directed evolution, which mimics the process of natural selection in the laboratory, involves iterative rounds of gene mutation and screening for variants with improved properties. illinois.edu This approach has been successfully applied to a wide range of enzymes, including those relevant to amino acid synthesis. For instance, directed evolution has been used to enhance the activity, stability, and substrate scope of amine transaminases, which are crucial for the synthesis of chiral amines from ketones using L-alanine as an amino donor. frontiersin.org An (R)-selective amine transaminase from Arthrobacter sp. (ATA-117) was engineered through 11 rounds of evolution to create a variant with 27 mutations that showed enhanced performance under challenging industrial conditions. frontiersin.org

A key aspect of directed evolution is the development of high-throughput screening methods. For photobiocatalytic reactions, optimized experimental setups in 96-well plate formats have been crucial for the successful directed evolution of enzymes for C-C bond formation. acs.org Such methodologies would be essential for screening enzyme libraries for improved synthesis of L-Alanine, 2-propynyl ester.

Rational design, which relies on knowledge of the enzyme's three-dimensional structure and catalytic mechanism, is another powerful strategy. By identifying key residues in the active site or substrate tunnel, site-directed mutagenesis can be used to alter substrate specificity and enhance catalytic activity. acs.org For example, the substrate specificity of α-amino acid ester hydrolase has been modified through site-directed saturation mutagenesis. mdpi.com This approach could be used to engineer an existing lipase or protease to better accommodate the 2-propynyl group of L-Alanine, 2-propynyl ester.

Metabolic engineering of microorganisms is a broader strategy that can be used to enhance the production of L-alanine, the precursor for its esters. nih.gov By overexpressing key enzymes like L-alanine dehydrogenase and inactivating competing metabolic pathways, the flux towards L-alanine can be significantly increased. researchgate.netresearchgate.net For example, an engineered E. coli strain was able to produce 114 g/L of L-alanine with a chiral purity greater than 99.5%. nih.gov Such engineered strains could serve as a cost-effective source of L-alanine for subsequent enzymatic esterification.

The combination of directed evolution and metabolic engineering provides a powerful toolkit for developing robust and efficient biocatalytic processes for the synthesis of L-alanine and its esters. While direct examples for L-Alanine, 2-propynyl ester are not yet prevalent, the established success in engineering enzymes for other amino acid derivatives provides a clear roadmap for future research and development in this area. mdpi.com

Data Tables

Table 1: Examples of Enzymatic Transformations Involving L-Alanine Esters

EnzymeSubstratesProductKey FindingsReference
PapainL-alanine ethyl esterPoly(L-alanine)Polymerization achieved in aqueous buffer; alkaline pH favored longer chains. nih.gov
α-Amino acid ester acyltransferaseL-alanine methyl ester hydrochloride, L-glutamineL-alanyl-L-glutamine (Ala-Gln)High molar yield (94.7%) and productivity. mdpi.com
α-ChymotrypsinNα-formyl-L-tyrosine methyl ester, L-alanine-n-propyl ester hydrochlorideNα-formyl-L-tyrosyl-L-alanine-n-propyl esterKinetically controlled synthesis with a 66% yield. google.com

Table 2: Strategies for Enzyme and Pathway Engineering for Amino Acid Synthesis

StrategyTarget Enzyme/PathwayGoalOutcomeReference
Directed EvolutionAmine transaminase from Arthrobacter sp. (ATA-117)Broaden substrate scope and improve stabilityVariant with 27 mutations showed 260-fold enhanced activity and stability. frontiersin.org
Metabolic EngineeringE. coliL-alanine production from glucoseOverexpression of L-alanine dehydrogenase and pathway optimization. nih.gov
Directed Evolution & Rational DesignTryptophan synthase β subunitsImprove yield and enantioselectivity for non-canonical amino acid synthesisIdentification of key mutations leading to improved performance. acs.org
Metabolic EngineeringCorynebacterium glutamicumL-alanine productionInactivation of organic acid production genes and overexpression of L-alanine dehydrogenase. researchgate.net

Q & A

Q. What are the key synthetic strategies for L-Alanine, 2-propynyl ester (9CI), and how do reaction conditions influence yield?

The synthesis typically involves esterification of L-alanine with propargyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Critical parameters include temperature control (40–60°C) to avoid propargyl group side reactions and anhydrous conditions to prevent hydrolysis. Yields are optimized via stoichiometric excess of propargyl alcohol and inert atmosphere (N₂/Ar) . Characterization by NMR (¹H/¹³C) and LC-MS is essential to confirm regioselectivity and purity (>95%) .

Q. How does the 2-propynyl ester group impact the compound’s stability compared to other L-alanine esters?

The 2-propynyl group enhances electrophilicity due to the electron-withdrawing triple bond, making it more reactive toward nucleophiles (e.g., esterases) compared to ethyl or methyl esters. Stability studies in aqueous buffers (pH 7.4, 37°C) show a hydrolysis half-life of ~2 hours, whereas ethyl esters exhibit ~6 hours under identical conditions . Storage recommendations include desiccation at –20°C to minimize degradation .

Q. What analytical techniques are recommended for characterizing L-Alanine, 2-propynyl ester (9CI)?

  • NMR spectroscopy : ¹H NMR (δ ~4.8–5.2 ppm for propargyl CH₂O; δ ~1.4 ppm for alanine CH₃) and ¹³C NMR (δ ~75–80 ppm for propargyl carbons) confirm structural integrity .
  • HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS detect impurities (e.g., unreacted L-alanine or propargyl alcohol by-products) .
  • Chiral chromatography : Validates enantiomeric purity (>99% L-configuration) using chiral stationary phases (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. How can computational modeling guide the design of L-Alanine, 2-propynyl ester derivatives for targeted enzyme interactions?

Density Functional Theory (DFT) calculations predict electron density distribution at the ester carbonyl, influencing hydrolysis rates. Molecular docking (e.g., AutoDock Vina) models interactions with esterases, identifying steric clashes or hydrogen-bonding motifs. For example, the propargyl group’s linear geometry may reduce binding affinity to esterases compared to bulkier esters .

Q. What experimental approaches resolve contradictions in reported metabolic pathways of L-Alanine ester prodrugs?

Discrepancies in metabolite profiles (e.g., alanine vs. propiolic acid) arise from species-specific esterase expression. Use in vitro models (human hepatocytes vs. rodent liver microsomes) coupled with LC-MS/MS to quantify metabolites. Isotopic labeling (e.g., ¹³C-alanine) tracks metabolic fate, clarifying interspecies differences .

Q. How do stereochemical outcomes vary in peptide conjugates of L-Alanine, 2-propynyl ester under solid-phase synthesis conditions?

During SPPS, the propargyl ester’s steric bulk can hinder coupling efficiency, requiring extended reaction times or excess activating agents (e.g., HATU). Racemization is minimized at lower temperatures (0–4°C) and with additives like HOAt. Post-synthesis, MALDI-TOF MS and circular dichroism verify peptide integrity .

Q. What strategies mitigate unwanted side reactions (e.g., alkyne polymerization) during derivatization of L-Alanine, 2-propynyl ester?

  • Catalyst selection : Cu(I)-free click chemistry (e.g., DIBAC-based strain-promoted reactions) avoids propargyl group activation .
  • Temperature modulation : Reactions below 25°C reduce alkyne dimerization.
  • Protecting groups : Temporary protection of the alkyne (e.g., as a silyl ether) prevents side reactions during multi-step syntheses .

Methodological Considerations

  • Data contradiction analysis : Compare hydrolysis rates across pH gradients (2.0–9.0) to identify enzyme-independent degradation pathways .
  • Scale-up challenges : Pilot-scale synthesis (≥10 g) requires flow reactors to maintain temperature control and minimize exothermic side reactions .

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